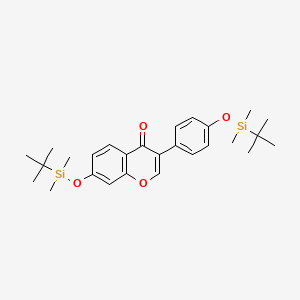

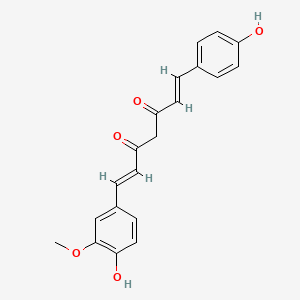

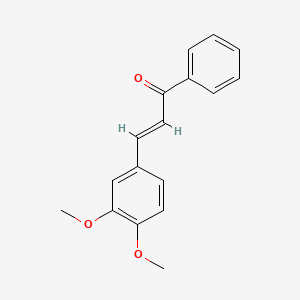

3,4-二甲氧基查耳酮

描述

3,4-二甲氧基查尔酮是一种属于查尔酮家族的化合物,其特征是两个芳香环通过三碳α,β-不饱和羰基体系连接。 该化合物因其多样的生物活性及其潜在的治疗应用而备受关注 .

科学研究应用

化学: 它作为合成其他生物活性查尔酮和黄酮类化合物的先驱。

生物学: 它显示出有希望的抗炎、抗氧化和抗癌特性。

作用机制

3,4-二甲氧基查尔酮主要通过激活转录因子如TFEB和TFE3发挥其作用,这些因子参与自噬。 通过促进这些因子转运到细胞核,它增强了与自噬和溶酶体生物发生相关的基因的表达。 这导致有害细胞成分的降解和改善的细胞稳态 . 此外,它调节AMPK-TRPML1-钙调神经磷酸酶信号通路,使其具有保护作用 .

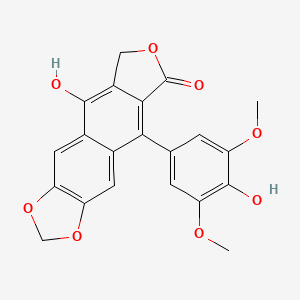

类似化合物:

4,4’-二甲氧基查尔酮: 另一种具有类似自噬诱导特性的查尔酮衍生物。

精胺: 一种具有自噬诱导活性的天然多胺。

三乙烯四胺: 一种以其自噬诱导作用而闻名的合成化合物.

独特性: 与其他查尔酮相比,3,4-二甲氧基查尔酮以其更广泛的自噬诱导活性及其在神经炎症和心血管疾病中的潜在治疗应用而脱颖而出 .

生化分析

Biochemical Properties

3,4-Dimethoxychalcone induces autophagy in several cell lines from endothelial, myocardial, and myeloid/macrophagic origin . This is demonstrated by the aggregation of the autophagosome marker GFP-LC3 in the cytoplasm of cells, as well as the downregulation of its nuclear pool indicative of autophagic flux .

Cellular Effects

3,4-Dimethoxychalcone has been shown to have a significant impact on various types of cells and cellular processes. It induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis . In the vein graft model, local application of 3,4-DC was able to maintain the lumen of vessels and reduce neointima lesions .

Molecular Mechanism

The molecular mechanism of 3,4-Dimethoxychalcone involves the induction of autophagy through activation of the transcription factors TFE3 and TFEB . It also alleviates pyroptosis and necroptosis after spinal cord injury .

Temporal Effects in Laboratory Settings

It has been shown to induce autophagy in several cell lines .

Dosage Effects in Animal Models

In animal models, the effects of 3,4-Dimethoxychalcone vary with different dosages. For instance, in a contusion SCI model in mice, it was found to exert a neuroprotective effect .

Metabolic Pathways

It is known to induce autophagy, which is an evolutionarily conserved cellular process culminating in the lysosomal degradation of dispensable and potentially harmful material present in the cytoplasm of cells .

Subcellular Localization

The subcellular localization of 3,4-Dimethoxychalcone is primarily in the cytoplasm of cells, as demonstrated by the aggregation of the autophagosome marker GFP-LC3 .

准备方法

合成路线和反应条件: 3,4-二甲氧基查尔酮可以通过克莱森-施密特缩合反应合成。 该反应涉及在乙醇溶液中,以氢氧化钠或氢氧化钾等碱为催化剂,使3,4-二甲氧基苯甲醛与苯乙酮反应。 反应通常在回流条件下进行数小时,然后通过重结晶进行纯化 .

工业生产方法: 虽然关于3,4-二甲氧基查尔酮的具体工业生产方法没有广泛的文献记载,但通常的做法是扩大克莱森-施密特缩合反应的规模。 这可能包括优化反应条件,如温度、溶剂和催化剂浓度,以获得更高的产率和纯度 .

化学反应分析

反应类型: 3,4-二甲氧基查尔酮经历各种化学反应,包括:

氧化: 它可以被氧化形成相应的环氧化物或其他氧化衍生物。

还原: 还原反应可以将α,β-不饱和羰基体系转化为饱和醇。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和过酸。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

主要生成产物:

氧化: 环氧化物和其他氧化衍生物。

还原: 饱和醇。

取代: 根据所用试剂的不同,会形成各种取代查尔酮.

相似化合物的比较

4,4’-Dimethoxychalcone: Another chalcone derivative with similar autophagy-inducing properties.

Spermidine: A natural polyamine with autophagy-inducing activity.

Triethylene tetramine: A synthetic compound known for its autophagy-inducing effects.

Uniqueness: 3,4-Dimethoxychalcone stands out due to its broader autophagy-inducing activity compared to other chalcones and its potential therapeutic applications in neuroinflammatory and cardiovascular diseases .

属性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHZPTCZLWATBZ-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53744-27-7, 5416-71-7 | |

| Record name | NSC237973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone,4-dimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC11868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of 3,4-Dimethoxychalcone (3,4-DC) at the cellular level?

A1: 3,4-Dimethoxychalcone acts as a caloric restriction mimetic (CRM). [, ] This means it can mimic the beneficial effects of caloric restriction, a dietary intervention known to promote health and longevity. 3,4-DC achieves this by stimulating a cellular process called autophagy, specifically macroautophagy, which is responsible for degrading and recycling cellular components. [, ] 3,4-DC triggers autophagy by activating the transcription factors TFEB and TFE3, which then promote the expression of genes involved in autophagy. []

Q2: How does 3,4-Dimethoxychalcone influence autophagy in the context of spinal cord injury?

A2: Research indicates that 3,4-Dimethoxychalcone promotes functional recovery after spinal cord injury by enhancing TFEB-mediated autophagy. [] This upregulation of autophagy helps to inhibit two other forms of cell death, pyroptosis and necroptosis, further contributing to its protective effect in this context. []

Q3: What role does the AMPK-TRPML1-calcineurin signaling pathway play in the activity of 3,4-Dimethoxychalcone?

A3: Studies suggest that 3,4-Dimethoxychalcone can partially regulate TFEB activity through the AMPK-TRPML1-calcineurin signaling pathway. [] This pathway is known to be involved in various cellular processes, including autophagy regulation, and its modulation by 3,4-DC adds another layer to the compound's mechanism of action. []

Q4: What is the significance of TFEB in the therapeutic effects of 3,4-Dimethoxychalcone, particularly in cardiac ischemia/reperfusion injury?

A4: Research indicates that TFEB plays a crucial role in the cardioprotective effects of 3,4-Dimethoxychalcone. [] During ischemia/reperfusion injury, TFEB activation leads to the upregulation of autophagy, which can become dysregulated and lead to a form of cell death called autosis. [] 3,4-DC, by activating TFEB, can exacerbate this autophagic activity and potentially worsen myocardial injury in this specific context. []

Q5: What are the potential therapeutic applications of 3,4-Dimethoxychalcone based on its observed biological activities?

A5: Based on its biological activity, 3,4-Dimethoxychalcone has shown potential in preclinical studies for several therapeutic applications:

- Cancer Therapy: 3,4-DC has demonstrated the ability to enhance the efficacy of anticancer chemotherapy, potentially through its influence on the immune system and tumor microenvironment. [] More research is necessary to explore its potential as an adjuvant therapy.

- Neuroprotection: The compound's ability to reduce glial scar formation and promote functional recovery after spinal cord injury suggests potential for neuroprotective therapies. [] Further research is needed to explore applications in other neurological conditions.

Q6: What is the molecular formula and weight of 3,4-Dimethoxychalcone?

A6: The molecular formula of 3,4-Dimethoxychalcone is C17H16O3. Its molecular weight is 268.3 g/mol. []

Q7: What spectroscopic data is available to characterize 3,4-Dimethoxychalcone?

A7: Several research papers mention the use of various spectroscopic techniques to characterize 3,4-Dimethoxychalcone:

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups within the molecule. [, , , ]

- Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR are used to determine the structure and confirm the identity of the compound. [, , , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to analyze the purity of the synthesized compound and confirm its molecular weight. [, , , ]

- UV-Vis Spectrophotometry: This technique is used to measure the ultraviolet (UV) absorbance of 3,4-Dimethoxychalcone, which is relevant to its potential use in sunscreen products. [, , , ]

Q8: Has 3,4-Dimethoxychalcone demonstrated any potential for use in sunscreen formulations?

A8: Yes, research indicates that 3,4-Dimethoxychalcone possesses properties that make it a candidate for sunscreen formulations:

- UV Absorption: It exhibits UV absorption capabilities, particularly in the UVA range, making it potentially beneficial for protecting the skin from harmful UV radiation. [, , , ]

- Antioxidant Activity: 3,4-DC exhibits antioxidant activity, which can further contribute to its protective effects against UV-induced skin damage. [, , ]

- Formulation Potential: Studies have explored incorporating 3,4-Dimethoxychalcone into various topical formulations, including gels, creams, and microemulsions, to assess its stability and efficacy as a sunscreen agent. [, , ]

Q9: Does the structure of 3,4-Dimethoxychalcone lend itself to forming stable formulations?

A9: Research suggests that 3,4-Dimethoxychalcone can be formulated into stable topical preparations:

- Gel Formulations: Studies have successfully incorporated 3,4-DC into gel formulations, demonstrating good physical stability over time. [, ]

- Cream Formulations: Research has shown that 3,4-DC can be incorporated into cream formulations with good stability profiles, suitable for topical application. []

- Microemulsions: Investigations into microemulsions containing 3,4-DC have shown promise in terms of stability and potential for enhancing skin penetration. []

Q10: How does the chemical structure of chalcones relate to their biological activity, specifically focusing on 3,4-Dimethoxychalcone?

A10: The core structure of chalcones, including 3,4-Dimethoxychalcone, features an α,β-unsaturated carbonyl system, which contributes significantly to their biological activity. [] Modifications to this core structure, such as the addition of different substituents, can alter their reactivity and influence their biological effects:

- Methoxy Groups: The presence of methoxy groups at the 3 and 4 positions of the B-ring in 3,4-Dimethoxychalcone is thought to contribute to its anti-inflammatory activity. []

- Hydroxy Groups: While 3,4-DC does not have hydroxy groups on the A-ring, other chalcones with hydroxy groups often exhibit increased radical scavenging activity and antioxidant potential. []

- Michael Acceptor Reactivity: The α,β-unsaturated carbonyl system of chalcones makes them Michael acceptors, allowing them to react with nucleophilic sulfhydryl groups on proteins. This reactivity is thought to be crucial for their ability to modulate cellular signaling pathways and exert biological effects. []

Q11: What in vitro studies have been conducted to investigate the antileishmanial activity of 3,4-Dimethoxychalcone and related chalcones?

A11: In vitro studies have explored the antileishmanial activity of 3,4-Dimethoxychalcone and other naturally occurring chalcones:

- Activity against Leishmania species: Research has demonstrated the activity of 3,4-DC against Leishmania donovani, L. infantum, L. enrietii, and L. major, indicating its potential as a starting point for developing antileishmanial agents. []

- Mechanism of Action: While the precise mechanism of action against Leishmania is still under investigation, it is believed that chalcones like 3,4-DC may interfere with parasite-specific metabolic pathways or essential enzymes. []

- Cytotoxicity: It is important to note that 3,4-DC and other antileishmanial chalcones have also shown some level of cytotoxicity towards mammalian cells in vitro. [] Further research is needed to develop analogs with improved selectivity and reduced toxicity.

Q12: Has the potential for 3,4-Dimethoxychalcone to act as an inhibitor of the epidermal growth factor receptor (EGFR) been explored through computational methods?

A12: Yes, molecular docking studies have been employed to assess the potential of 3,4-Dimethoxychalcone and its derivatives as EGFR inhibitors:

- Binding Affinity: Computational simulations have shown that 3,4-DC and related compounds can dock into the active site of EGFR, suggesting potential as inhibitors of this receptor tyrosine kinase. []

- Structure-Activity Relationship: Modifications to the chalcone structure, such as the introduction of hydroxy groups, have been shown to influence their binding affinity for EGFR in silico, providing insights for the development of more potent analogs. []

- Pharmacokinetic Predictions: Computational platforms, such as pkCSM, have been used to predict the pharmacokinetic properties of 3,4-DC, including absorption, distribution, metabolism, excretion, and toxicity, providing valuable information for further drug development efforts. []

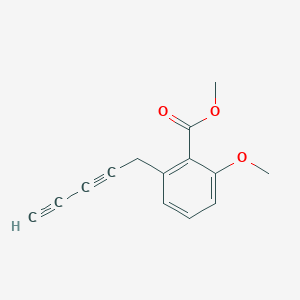

Q13: What analytical techniques are commonly employed for the characterization, quantification, and monitoring of 3,4-Dimethoxychalcone?

A13: Researchers use various analytical techniques for characterizing, quantifying, and monitoring 3,4-Dimethoxychalcone:

- Chromatographic Techniques: High-performance liquid chromatography (HPLC) is commonly used to separate, identify, and quantify 3,4-DC in complex mixtures, such as plant extracts or biological samples. []

- Spectroscopic Methods: UV-Vis spectrophotometry is employed for quantifying 3,4-DC in solutions based on its specific absorbance properties. []

- Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry, enabling accurate identification and quantification of 3,4-DC in complex matrices. []

Q14: What is the historical context and are there any significant milestones in the research of 3,4-Dimethoxychalcone?

A14: While a comprehensive historical overview of 3,4-Dimethoxychalcone research is beyond the scope of this Q&A, some key milestones include:

- Early Synthesis and Characterization: The synthesis and initial characterization of 3,4-DC likely occurred in the early to mid-20th century, as chalcones have been a subject of chemical synthesis for many decades. []

- Discovery of Biological Activities: Research into the biological activities of 3,4-DC, including its anti-inflammatory, antioxidant, and potential anticancer properties, has gained momentum in recent decades. []

- Identification as a Caloric Restriction Mimetic: The identification of 3,4-DC as a caloric restriction mimetic, capable of inducing autophagy and promoting health benefits associated with caloric restriction, represents a significant milestone in understanding its therapeutic potential. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。